9-Phenyl-1-nonanone
Description
9-Phenyl-1-nonanone is an aromatic ketone with the molecular formula C15H22O. It consists of a nonanoyl group attached to a benzene ring.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
- Another method involves the reaction of phenylmagnesium bromide with nonanoyl chloride, followed by hydrolysis to yield this compound .
Industrial Production Methods:
- Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 9-Phenyl-1-nonanol.
Substitution: Various substituted ketones and alcohols depending on the nucleophile used.
Properties
IUPAC Name |
9-phenylnonanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-14H,1-5,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASXIBTVWLWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
9-Phenyl-1-nonanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 9-Phenyl-1-nonanone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .
Comparison with Similar Compounds
1-Phenyl-1-nonanone: Similar structure but differs in the position of the phenyl group.
1-Phenyl-2-nonanone: Another isomer with the phenyl group attached to the second carbon atom.
1-Phenyl-3-nonanone: Isomer with the phenyl group attached to the third carbon atom.
Uniqueness:
- 9-Phenyl-1-nonanone is unique due to the position of the phenyl group on the ninth carbon atom, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to other isomers .
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